2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355421-01-1
VCID: VC15612251
InChI: InChI=1S/C21H20BrNO2/c1-13(2)12-25-21(24)18-11-19(15-7-9-16(22)10-8-15)23-20-14(3)5-4-6-17(18)20/h4-11,13H,12H2,1-3H3
SMILES:
Molecular Formula: C21H20BrNO2
Molecular Weight: 398.3 g/mol

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

CAS No.: 355421-01-1

Cat. No.: VC15612251

Molecular Formula: C21H20BrNO2

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate - 355421-01-1

Specification

CAS No. 355421-01-1
Molecular Formula C21H20BrNO2
Molecular Weight 398.3 g/mol
IUPAC Name 2-methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C21H20BrNO2/c1-13(2)12-25-21(24)18-11-19(15-7-9-16(22)10-8-15)23-20-14(3)5-4-6-17(18)20/h4-11,13H,12H2,1-3H3
Standard InChI Key TZIXBXIAVRRHPJ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(C)C

Introduction

Molecular Architecture and Structural Characterization

Core Quinoline Framework and Substituent Analysis

The quinoline backbone of this compound consists of a bicyclic structure merging a benzene ring with a pyridine ring. At the C2 position, a 4-bromophenyl group is appended, introducing both steric bulk and electronic effects due to the bromine atom’s electronegativity . The C8 methyl group further modifies the electron density of the aromatic system, potentially influencing reactivity and intermolecular interactions. The C4 position is functionalized as a carboxylate ester, with the 2-methylpropyl (isobutyl) group serving as the ester alkyl component .

The molecular formula, C21H20BrNO2, was confirmed via PubChem Lite , with a SMILES string of CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(C)C. This notation underscores the connectivity of the 4-bromophenyl group to the quinoline core and the ester linkage at C4. The InChIKey TZIXBXIAVRRHPJ-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted for various adducts, offer insights into the compound’s behavior in mass spectrometry. For instance, the [M+H]+ ion exhibits a CCS of 181.6 Ų, while the [M+Na]+ adduct registers 187.6 Ų . These values suggest moderate molecular polarity, consistent with the ester and bromophenyl functionalities. Comparative analysis with the methyl ester analog (CAS 154825-97-5) reveals a lower boiling point (290°C) and density (1.337 g/cm³) , implying that the bulkier 2-methylpropyl group in the target compound may reduce volatility.

Synthetic Pathways and Methodological Considerations

Bromination and Quinoline Core Assembly

A critical precursor to this compound is 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid (CID 4671500) , which lacks the ester moiety. Its synthesis likely involves cyclization of an appropriate aniline derivative with a β-keto ester, followed by bromination. Patent EP2532644A1 details bromination strategies for analogous arylpropanoic acids, where bromine is introduced regioselectively at the para position under alkaline or acidic conditions. For example, reacting 2-methyl-2-phenylpropanoic acid with bromine in water/sodium bicarbonate yielded 2-(4-bromophenyl)-2-methylpropanoic acid with 99.28% purity . Adapting this to the quinoline system would require careful control to avoid over-bromination or side reactions.

Esterification of the Carboxylic Acid Intermediate

The conversion of the C4 carboxylic acid to the 2-methylpropyl ester can be achieved via acid-catalyzed esterification. As demonstrated in the patent , reacting 2-(4-bromophenyl)-2-methylpropanoic acid with methanol and sulfuric acid produced the methyl ester in 79% yield. For the target compound, substituting methanol with 2-methylpropanol (isobutanol) under similar conditions—using toluene as a solvent and sulfuric acid as a catalyst—would facilitate ester formation. Post-reaction purification via distillation or chromatography would be necessary to isolate the product.

Physicochemical and Spectroscopic Profiling

Mass Spectrometric Signatures

The predicted CCS values for adducts such as [M+H]+ (181.6 Ų) and [M+Na]+ (187.6 Ų) align with the compound’s moderate polarity. These metrics are critical for liquid chromatography–mass spectrometry (LC-MS) identification in complex matrices. Comparative analysis with the methyl ester analog (m/z 257.12 for [M+H]+) suggests a molecular ion peak at m/z 398.08 for the target compound .

Solubility and Stability Considerations

The bromophenyl and quinoline groups confer lipophilicity, as evidenced by the methyl ester’s LogP of 2.9 . The 2-methylpropyl ester likely enhances lipid solubility further, impacting bioavailability and membrane permeability. Stability studies of related quinolines indicate susceptibility to photodegradation, necessitating storage in opaque containers under inert atmospheres.

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